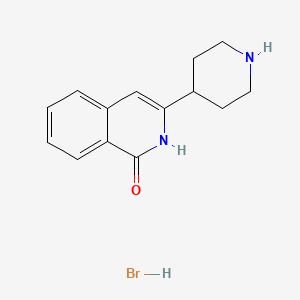
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Méthodes De Préparation
The synthesis of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide can be achieved through various synthetic routes. One common method involves the use of multi-component reactions (MCRs) catalyzed by dual-functional ionic liquids . For example, aromatic aldehydes, anilines, and alkyl acetoacetates can be reacted under reflux conditions in ethanol to afford substituted piperidines . Another approach involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst to form 3-arylpiperidines . These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions.
Analyse Des Réactions Chimiques
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can lead to the formation of piperidine derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide has several scientific research applications. In medicinal chemistry, piperidine derivatives are used as building blocks for designing drugs with various pharmacological activities . These compounds have been studied for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, piperidine derivatives are utilized in the synthesis of biologically active molecules and natural products .
Mécanisme D'action
The mechanism of action of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity . For example, piperidine-based compounds have been shown to inhibit enzymes such as cholinesterases, which are involved in the breakdown of neurotransmitters . The exact mechanism of action may vary depending on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide can be compared with other similar compounds, such as 1,4-disubstituted piperidines and piperidinones . These compounds share the piperidine core structure but differ in their substituents and functional groups. For instance, 1,4-disubstituted piperidines have been studied for their antimalarial activity and selectivity for resistant Plasmodium falciparum . Piperidinones, on the other hand, are known for their pharmacological applications and biological activity
Propriétés
Formule moléculaire |
C14H17BrN2O |
|---|---|
Poids moléculaire |
309.20 g/mol |
Nom IUPAC |
3-piperidin-4-yl-2H-isoquinolin-1-one;hydrobromide |
InChI |
InChI=1S/C14H16N2O.BrH/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10;/h1-4,9-10,15H,5-8H2,(H,16,17);1H |
Clé InChI |
VAHCSOOXWFFGMH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


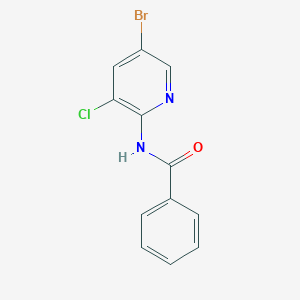
![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)
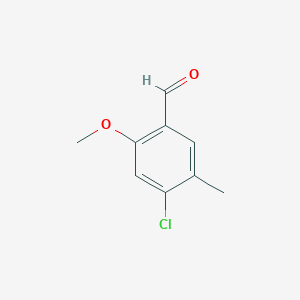
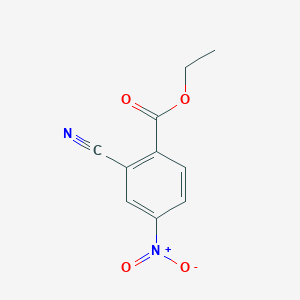

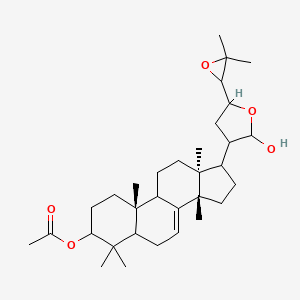
![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
![1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12437983.png)
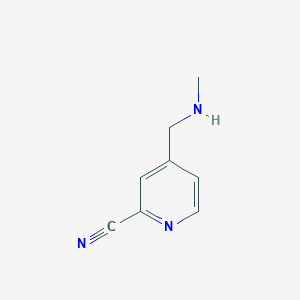
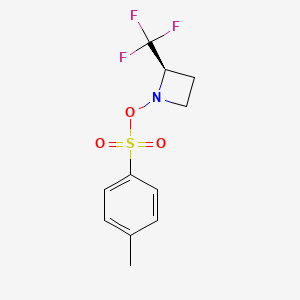

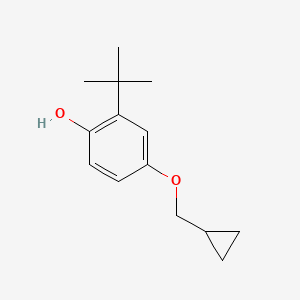
![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)
